

# Evaluating the Therapeutic Index of DNDI-6148 in Preclinical Models: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

**DNDI-6148**, a novel benzoxaborole compound, has demonstrated significant promise in preclinical studies for the treatment of visceral leishmaniasis (VL). This guide provides a comprehensive comparison of its performance with alternative treatments, supported by experimental data from preclinical models. The evaluation of a drug's therapeutic index—the balance between its efficacy and toxicity—is a critical step in the drug development pipeline. While **DNDI-6148** has shown impressive efficacy, its development for leishmaniasis has been deprioritized due to findings of reproductive toxicity in preclinical models, a crucial factor in its overall therapeutic assessment.[1][2]

## In Vivo Efficacy Against Leishmania Parasites

**DNDI-6148** has shown potent activity in reducing parasite burden in hamster models of visceral leishmaniasis, a standard preclinical model for the disease. Studies have demonstrated a greater than 98% reduction in parasite load in infected hamsters, highlighting its significant antileishmanial properties.[3][4]

## Comparative Efficacy Data in Hamster Models of Visceral Leishmaniasis

The following tables summarize the in vivo efficacy of **DNDI-6148** in comparison to standard treatments, miltefosine and liposomal amphotericin B, in hamster models infected with Leishmania infantum and Leishmania donovani.



Table 1: Efficacy against L. infantum in the Hamster Model

Compoun d	Dose	Dosing Schedule	% Parasite Reductio n (Liver)	% Parasite Reductio n (Spleen)	% Parasite Reductio n (Bone Marrow)	Referenc e
DNDI-6148	50 mg/kg	Twice daily for 10 days	>99	>99	98.6	Mowbray et al., 2021
Miltefosine	40 mg/kg	Once daily for 5 days	~99	~99	Not Reported	Various Sources

Table 2: Efficacy against L. donovani in the Hamster Model

Compoun d	Dose	Dosing Schedule	% Parasite Reductio n (Liver)	% Parasite Reductio n (Spleen)	% Parasite Reductio n (Bone Marrow)	Referenc e
DNDI-6148	25 mg/kg	Twice daily for 10 days	99.7	99.8	98.4	Mowbray et al., 2021
Liposomal Amphoteric in B	1.5 - 11 mg/kg	Single administrati on	>99	>99	Not Reported	[5]
Miltefosine	40 mg/kg	Once daily for 5 days	Almost complete clearance	Almost complete clearance	Not Reported	[6]

## **Preclinical Safety and Toxicity Profile**

While demonstrating high efficacy, the safety profile of **DNDI-6148** revealed significant concerns during preclinical evaluation, ultimately leading to the discontinuation of its development for visceral leishmaniasis.



## **Reproductive Toxicity**

The primary reason for the deprioritization of **DNDI-6148** for leishmaniasis was the emergence of signals of reproductive toxicity in preclinical studies.[1][2]

Table 3: Reproductive Toxicity of **DNDI-6148** in Rats

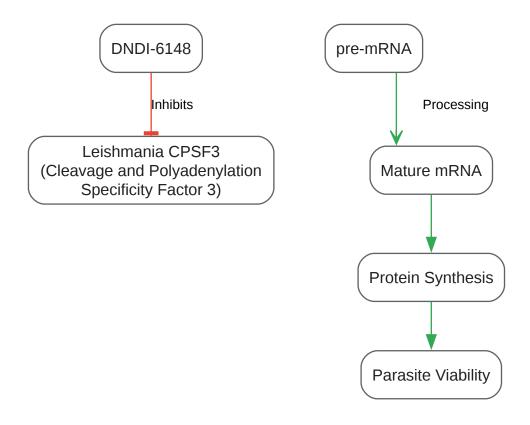
Study Type	Species	No-Observed- Adverse-Effect Level (NOAEL)	Findings	Reference
Fertility and Early Embryonic Development	Rat	25 mg/kg/day	NOAEL for maternal and paternal toxicity, as well as fertility and reproductive toxicity, was established at the highest dose evaluated. However, minimal, reversible spermatic changes were observed, and a decrease in uterine weights was noted.	[7]

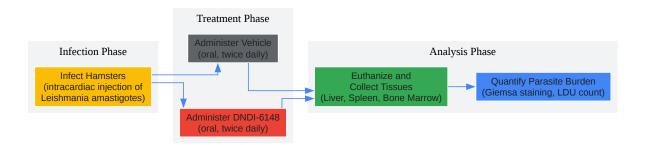
It is important to note that for a related benzoxaborole, compound 28, a 14-day exploratory toxicology study in rats showed significant multi-organ toxicity at a daily dose of 25 mg/kg, and a NOAEL could not be determined at less than 12.5 mg/kg.[8]

## **Mechanism of Action: Targeting CPSF3**



**DNDI-6148**'s antileishmanial activity stems from its inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3).[3][4] This enzyme is crucial for the processing of pre-mRNA in the parasite. By inhibiting CPSF3, **DNDI-6148** disrupts the parasite's ability to produce mature mRNA, leading to cell death. This mechanism is distinct from that of current antileishmanial drugs.





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